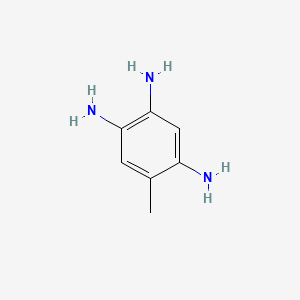![molecular formula C11H10 B13804525 Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene CAS No. 65754-71-4](/img/structure/B13804525.png)
Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene is a polycyclic hydrocarbon with the molecular formula C₁₁H₁₀ . It is characterized by a unique bicyclic structure that includes five double bonds, making it an interesting subject of study in organic chemistry. The compound is also known for its resonance stability and aromaticity, which are significant in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene typically involves the cyclization of linear polyenes or the dehydrogenation of saturated bicyclic compounds . One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar cyclization techniques. The scalability of the Diels-Alder reaction and other cyclization methods makes it feasible for industrial applications, provided that the reaction conditions are optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated bicyclic compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as halogens (e.g., Br₂) and nucleophiles (e.g., NH₃) are used under controlled conditions to achieve substitution.
Major Products Formed
Oxidation: Epoxides and ketones.
Reduction: Saturated bicyclic hydrocarbons.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene has several applications in scientific research:
Chemistry: Used as a model compound to study aromaticity and resonance effects in polycyclic systems.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a scaffold in drug design due to its stable bicyclic structure.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene involves its ability to participate in various chemical reactions due to its multiple double bonds and resonance stability. The compound can interact with different molecular targets, including enzymes and receptors, through mechanisms such as binding and catalysis. The pathways involved often depend on the specific functional groups introduced during chemical modifications .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.1]non-1,3,5-triene: Another polycyclic hydrocarbon with a similar bicyclic structure but fewer double bonds.
Bicyclo[6.3.1]dodeca-1,3,5,7,9-pentaene: A larger bicyclic compound with additional carbon atoms in the ring structure.
Uniqueness
Bicyclo[5.3.1]undeca-1,3,5,7,9-pentaene is unique due to its specific arrangement of double bonds and the resulting resonance stability. This makes it particularly interesting for studying aromaticity and for applications in materials science and drug design .
Properties
CAS No. |
65754-71-4 |
|---|---|
Molecular Formula |
C11H10 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
bicyclo[5.3.1]undeca-1(10),2,4,6,8-pentaene |
InChI |
InChI=1S/C11H10/c1-2-5-10-7-4-8-11(9-10)6-3-1/h1-8H,9H2 |
InChI Key |
PVDVWMOTLDWVRK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC1=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


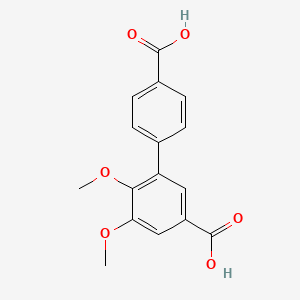
![N-[(Z)-1-[5-methyl-1-(3-nitrophenyl)triazol-4-yl]ethylideneamino]-3,5-dinitrobenzamide](/img/structure/B13804458.png)

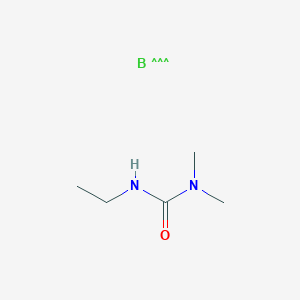

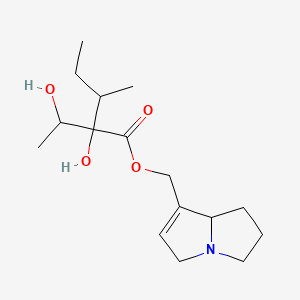
![5-Chloro-2-((3-[(E)-3-(3-([5-chloro-3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)-1-propenyl]-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl)-3-ethyl-1,3-benzothiazol](/img/structure/B13804483.png)
![1-[2-(2-Ethoxyethoxy)ethyl]-1,2,3,4-tetrahydro-2,2,4-trimethyl-7-nitroquinoline](/img/structure/B13804492.png)
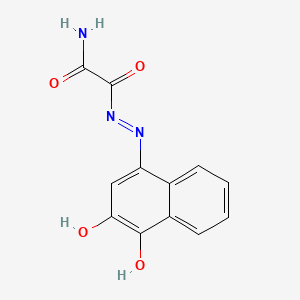
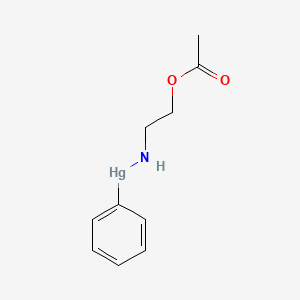

![Phosphonic acid, [(hexylimino)bis(methylene)]bis-](/img/structure/B13804517.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B13804527.png)
